molecular formula C10H11BrN2O B3044389 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 1000343-15-6

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B3044389
CAS No.: 1000343-15-6
M. Wt: 255.11 g/mol
InChI Key: DZARIWGXNOXOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the formation of the indole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-2,3-dihydro-1H-indole with ethyl chloroacetate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known as 1-acetyl-6-amino-5-bromoindoline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.

The molecular formula of this compound is C10H11BrN2O, with a molecular weight of 255.11 g/mol. The compound features an indole structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Dopamine Receptor Agonism

Another area of interest is the compound's activity related to dopamine receptors. A study indicated that similar compounds can act as selective agonists for dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders. The structure of this compound suggests it may interact with these receptors, promoting β-arrestin translocation and G protein activation .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of indole derivatives were screened for antimicrobial activity against common pathogens. The results indicated that modifications to the indole structure significantly influenced antimicrobial potency. Compounds with bromine substitutions showed enhanced activity against E. coli and S. aureus compared to their unsubstituted counterparts.

Case Study 2: Neuropharmacological Effects
A study evaluated the neuropharmacological effects of indole derivatives in animal models. The results demonstrated that compounds similar to this compound exhibited anxiolytic and antidepressant-like effects in behavioral tests, suggesting potential therapeutic applications in treating mood disorders.

Structure–Activity Relationship (SAR)

The biological activity of indole derivatives is often linked to their structural features. Key observations include:

  • Bromine Substitution : The presence of bromine at specific positions on the indole ring enhances antibacterial activity.
  • Amino Group : The amino group at position 6 is crucial for receptor binding and biological activity.

These insights guide further synthetic modifications aimed at optimizing efficacy and reducing toxicity.

Properties

IUPAC Name

1-(6-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZARIWGXNOXOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646821
Record name 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-15-6
Record name 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Reactant of Route 3
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.